

An In-depth Technical Guide to 4-Fluoro-3-phenoxybenzaldehyde

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Compound of Interest

Compound Name: 4-Fluoro-3-phenoxybenzaldehyde

Cat. No.: B1330021

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of **4-Fluoro-3-phenoxybenzaldehyde**, a key intermediate in the development of pharmaceuticals and agrochemicals.

Core Chemical Properties and Identifiers

4-Fluoro-3-phenoxybenzaldehyde, with the CAS Number 68359-57-9, is an aromatic compound characterized by a benzaldehyde ring substituted with a fluorine atom and a phenoxy group.^{[1][2][3]} This unique structure, particularly the fluorine substitution, enhances its reactivity and stability, making it a valuable building block in complex organic synthesis.^[1]

Physicochemical Data

The key physicochemical properties of **4-Fluoro-3-phenoxybenzaldehyde** are summarized in the table below. There is some discrepancy in the reported physical state at room temperature, with some sources describing it as a liquid and others as a low-melting solid. This can depend on the purity of the substance.

Property	Value	Source(s)
Molecular Formula	C ₁₃ H ₉ FO ₂	[1][2][3]
Molecular Weight	216.21 g/mol	[1][3][4]
Appearance	Colorless to light orange/yellow clear liquid or white to pale yellow crystalline powder	[1][5]
Boiling Point	135 °C at 2 mmHg; 102-104 °C at 0.1 mmHg	[1][6]
Melting Point	70-75 °C	[5]
Density	1.2091 - 1.23 g/mL at 25 °C	[1]
Refractive Index (n _{20/D})	1.58 - 1.5830	[1]
Solubility	Soluble in ethanol, acetone, and DMSO; insoluble in water.	[5]
Flash Point	> 110 °C (> 230 °F)	[7]

Chemical Identifiers

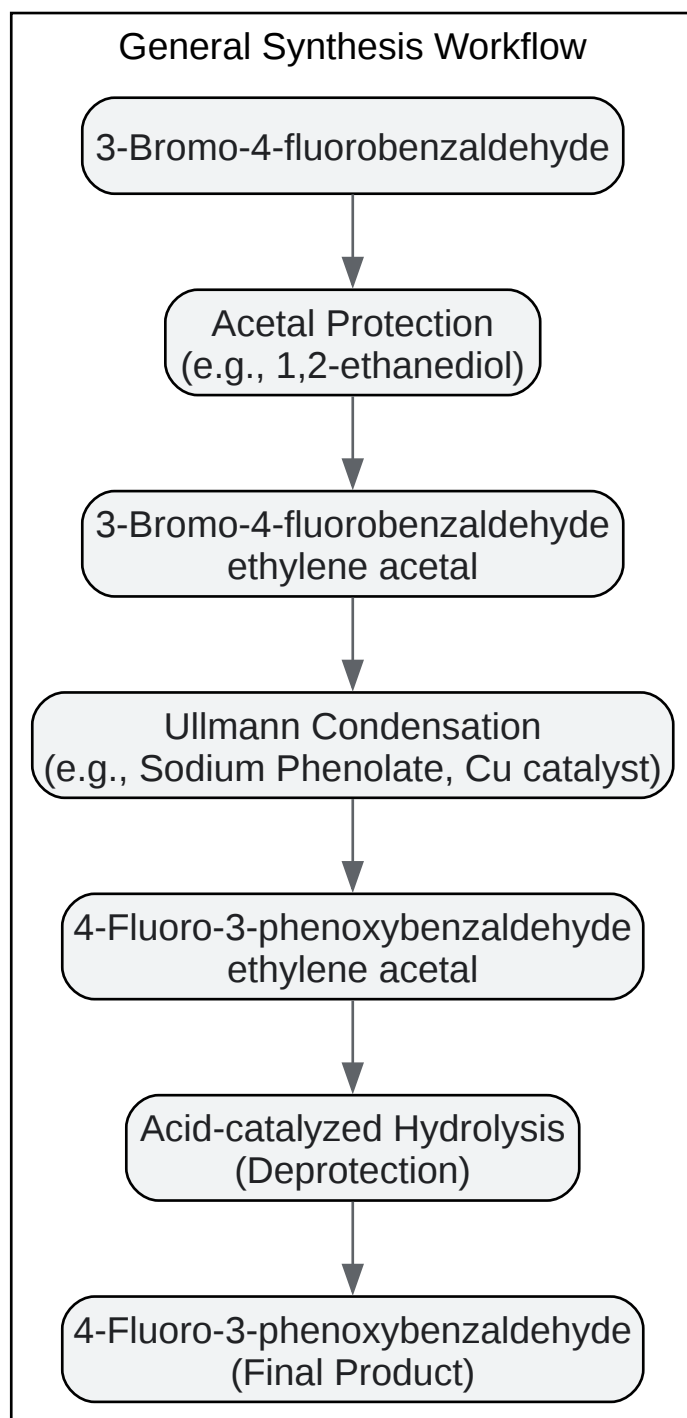
Identifier Type	Identifier	Source(s)
CAS Number	68359-57-9	[1] [2] [3]
EC Number	269-856-2	
PubChem CID	110068	[1] [4]
MDL Number	MFCD01318148	[1]
Synonyms	2-Fluoro-5-formyldiphenyl Ether, 3-Phenoxy-4-fluorobenzaldehyde, p-Fluoro-m-phenoxybenzaldehyde	[1] [2]
InChI	InChI=1S/C13H9FO2/c14-12-7-6-10(9-15)8-13(12)16-11-4-2-1-3-5-11/h1-9H	[2]
InChIKey	JDICMOLUAHZVDS-UHFFFAOYSA-N	[2]
SMILES	<chem>O=Cc1ccc(F)c(Oc2ccccc2)c1</chem>	[2]

Synthesis and Reactivity

4-Fluoro-3-phenoxybenzaldehyde is primarily synthesized via nucleophilic aromatic substitution, typically through an Ullmann condensation reaction. Its aldehyde functional group is highly reactive and serves as a versatile handle for constructing more complex molecules.[\[2\]](#)
[\[8\]](#)

General Synthesis Workflow

The manufacturing process often starts with a halogenated benzene derivative which is then functionalized in a stepwise manner. A common route involves the protection of the aldehyde group, followed by the formation of the phenoxy ether linkage, and subsequent deprotection to yield the final product.



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Caption: General workflow for the synthesis of **4-Fluoro-3-phenoxybenzaldehyde**.

Experimental Protocols

Protocol 1: Synthesis of 3-Bromo-4-fluorobenzaldehyde-acetal (Protection Step) This procedure describes the protection of the aldehyde group, a key step before forming the ether linkage.

- A mixture of 20.3 g (0.1 mol) of 3-bromo-4-fluoro-benzaldehyde and 6.8 g (0.11 mol) of 1,2-ethanediol is prepared.[9]
- To this mixture, 26 g (0.24 mol) of trimethylchlorosilane is added.[9]
- The reaction mixture is heated to 100 °C for 3 hours.[9]
- After cooling to room temperature, 100 ml of toluene is added.[9]
- The mixture is washed twice with 50 ml of ice water each time.[9]
- The organic phase is dried over sodium sulfate and evaporated in vacuo.[9]
- The residue is distilled under vacuum to yield 3-bromo-4-fluoro-benzaldehyde-acetal as a colorless oil (Boiling Point: 79-81 °C at 0.1 mm Hg).[9]

Protocol 2: Acetal Cleavage for Preparation of **4-Fluoro-3-phenoxybenzaldehyde** (Deprotection Step) This protocol details the final hydrolysis step to yield the target compound.
[6][9]

- A solution of 26 g (0.1 mol) of 4-fluoro-3-phenoxy-benzaldehyde ethylene acetal is prepared in 60 ml of ethanol and 20 ml of water.[6][9]
- 1 ml of concentrated hydrochloric acid is added to the solution.[6][9]
- The mixture is kept at room temperature for 3 hours.[6][9]
- Ethanol is distilled off in vacuo.[6][9]
- 100 ml of toluene is added to the residue, and the aqueous layer is separated.[6][9]
- The organic phase is washed twice with 50 ml of water, dried over sodium sulfate, and evaporated in vacuo.[6][9]

- The residue is distilled under vacuum to yield 4-fluoro-3-phenoxy-benzaldehyde as a colorless oil (Boiling Point: 102°-104° C at 0.1 mm Hg).[6]

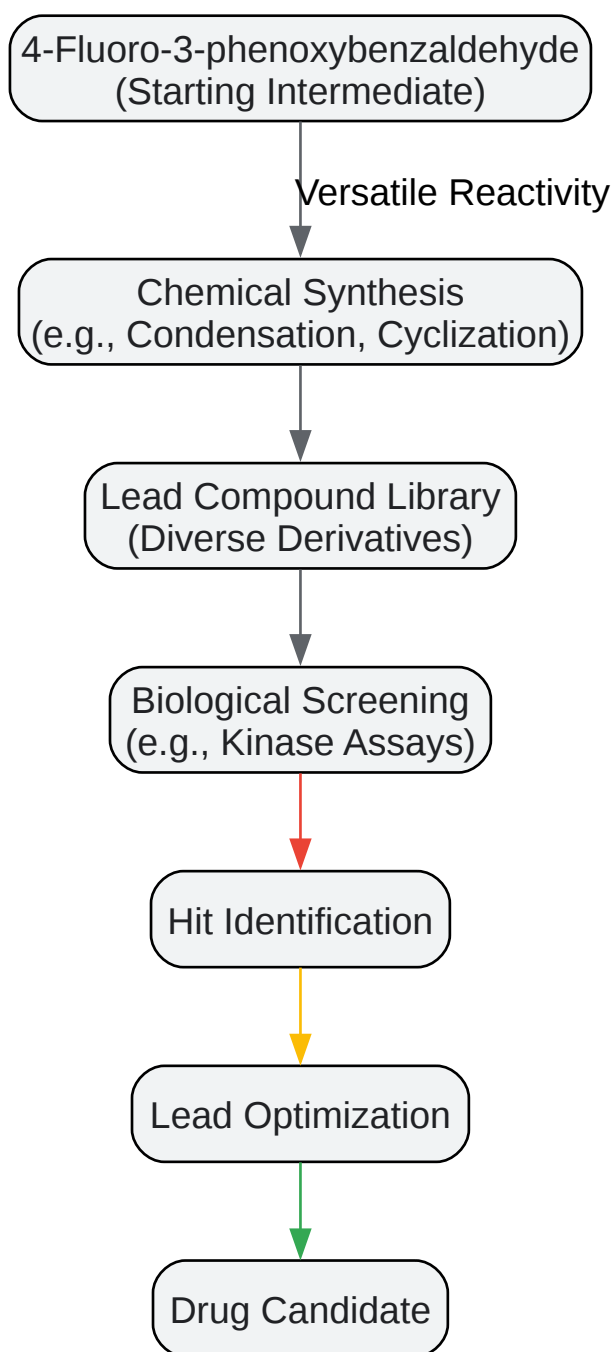
Applications in Research and Drug Development

4-Fluoro-3-phenoxybenzaldehyde is a versatile intermediate used in the synthesis of a wide range of biologically active molecules and materials.[1]

- **Pharmaceutical Development:** It serves as a crucial building block for pharmaceuticals, particularly in the development of anti-inflammatory and analgesic drugs.[1][8] The aldehyde group allows for the construction of various heterocyclic structures, such as pyrazolines, which are known for their therapeutic properties.[8]
- **Agrochemicals:** The compound is utilized in the formulation of herbicides and insecticides, where its structure contributes to the efficacy of the final products for better crop management.[1]
- **Materials Science:** It is a reactant in the preparation of ring-disubstituted propyl cyano(phenyl)propenoates, which are subsequently used as copolymers with styrene.[10][11] It also acts as a precursor in the production of liquid crystal materials.[5]

Role as a Pharmaceutical Intermediate

The logical flow from an intermediate like **4-Fluoro-3-phenoxybenzaldehyde** to a potential drug candidate involves several key stages of chemical modification and biological testing.



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Caption: The role of **4-Fluoro-3-phenoxybenzaldehyde** in a drug discovery workflow.

Spectroscopic Data

Spectroscopic analysis is critical for structure confirmation and purity assessment.

Spectroscopy Type	Data Interpretation	Source(s)
¹⁹ F NMR	Spectra available for this compound confirm the presence of the fluorine atom.	[4] [12]
Infrared (IR)	FTIR spectra are available and would show characteristic peaks for the aldehyde C=O stretch (around 1700 cm ⁻¹), C-F stretch, and aromatic C-H and C=C bonds.	[4] [12]
Raman	FT-Raman spectra have been recorded for this compound.	[4] [12]

Safety and Handling

4-Fluoro-3-phenoxybenzaldehyde is classified as harmful if swallowed and may cause serious eye irritation.[\[4\]](#)[\[13\]](#) It is also considered toxic to aquatic life with long-lasting effects.[\[7\]](#)

GHS Hazard Information

- Pictograms: GHS07 (Exclamation Mark), GHS09 (Environment)
- Signal Word: Warning
- Hazard Statements:
 - H302: Harmful if swallowed.[\[4\]](#)
 - H319: Causes serious eye irritation.[\[4\]](#)[\[13\]](#)
 - H411: Toxic to aquatic life with long lasting effects.
- Precautionary Statements:
 - P264: Wash skin thoroughly after handling.[\[14\]](#)

- P270: Do not eat, drink or smoke when using this product.[14]
- P273: Avoid release to the environment.
- P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
- P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][13]

Handling and Storage Recommendations

- Handling: Handle in accordance with good industrial hygiene and safety practices.[7][14] Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing.[7] Wear appropriate personal protective equipment (PPE), including gloves and eye protection.[7]
- Storage: Store at room temperature, though storage in a cool, dark place (<15°C) is recommended.[1] Some suppliers suggest storing under an inert gas as it may be air sensitive. Keep containers tightly closed in a dry and well-ventilated place.

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